2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one

Description

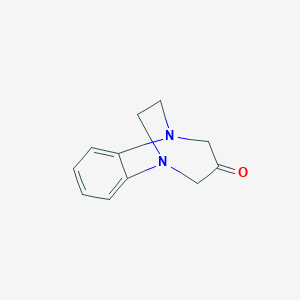

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,8-diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-9-7-12-5-6-13(8-9)11-4-2-1-3-10(11)12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZCFBXNVPYNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC(=O)CN1C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342583 | |

| Record name | 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140845-45-0 | |

| Record name | 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2h 1,5 Ethano 1,5 Benzodiazepin 3 4h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 1,5-benzodiazepine derivatives in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the dynamic processes the molecules undergo.

One-dimensional (1D) and two-dimensional (2D) high-resolution ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of newly synthesized 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one derivatives. The chemical shifts, coupling constants, and correlation signals provide a complete picture of the atomic framework.

In the ¹H NMR spectra of 1,5-benzodiazepine derivatives, aromatic protons typically appear as multiplets in the range of δ 7.0–7.5 ppm. The protons of the diazepine (B8756704) ring and its substituents exhibit characteristic chemical shifts that are sensitive to their stereochemical environment. For instance, the reaction between o-phenylenediamines, dehydroacetic acid, and aromatic aldehydes can yield not only the expected 1,5-benzodiazepine but also 3,4-dihydroquinoxaline, the structure of which is confirmed by detailed ¹H and ¹³C NMR analysis. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the lactam ring in the this compound core typically resonates at a characteristic downfield chemical shift. Aromatic carbons can be distinguished from aliphatic carbons, and their specific assignments are often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). These 2D techniques are crucial for unambiguously assigning proton and carbon signals, especially in complex derivatives. researchgate.net The isomerism of certain 1,5-benzodiazepin-2-ones has been extensively studied using ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectroscopy in various solvents, revealing solvent-dependent (E/Z) isomerisation. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a 1,5-Benzodiazepine Derivative

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 7.0-7.25 (m) | 119-147 | - |

| CH | 2.90-2.95 (d) | - | - |

| CH₂ | 3.90-4.25 (m) | - | - |

| NH | 3.5 (br s) | - | - |

| N=C-CH₂ | 3.0 (s) | - | - |

| N=C-CH₃ | 2.5 (m) | - | - |

| 2CH₃ | 1.50-1.75 (s) | - | - |

Note: The data presented are generalized from typical values reported for 1,5-benzodiazepine derivatives and may not correspond to a single specific compound. nih.gov

The seven-membered diazepine ring in the this compound scaffold is not planar and can exist in various conformations, such as boat, twist-boat, and chair forms. These conformers are often in rapid equilibrium at room temperature, leading to averaged signals in the NMR spectrum. Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational dynamics.

By recording NMR spectra at different temperatures, it is possible to slow down the rate of interconversion between conformers. At low temperatures, the exchange can become slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process can be calculated. This provides valuable insight into the flexibility of the diazepine ring and the relative stability of its different conformations. For some substituted tetrahydro-1,5-benzodiazepin-2-ones, the appearance of major and minor conformers has been observed, with spectral data indicating an equilibrium due to ring inversion. researchgate.net These studies have revealed that many substituted tetrahydro-1,5-benzodiazepin-2-ones prefer to adopt a boat conformation. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive and unambiguous structural information for crystalline compounds, offering precise atomic coordinates and revealing the three-dimensional arrangement of molecules in the solid state.

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular geometry, including bond lengths, bond angles, and torsional angles, of this compound derivatives. mdpi.com For chiral derivatives, SCXRD is particularly crucial as it allows for the unambiguous determination of the absolute configuration of stereogenic centers, which is often challenging to establish by other methods. bme.hu The resulting crystal structure provides a detailed snapshot of the molecule's conformation in the solid state, which can then be compared with the solution-state conformations studied by NMR. For example, the seven-membered diazepine ring in a 1,5-diethyl-1H-1,5-benzodiazepine-2,4-dithione was found to adopt a boat conformation in the solid state. nih.gov

The crystallographic data also reveals the packing of molecules within the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding and van der Waals forces. mdpi.com

Table 2: Illustrative Crystallographic Data for a Benzodiazepine (B76468) Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.180(2) |

| b (Å) | 8.791(2) |

| c (Å) | 13.574(2) |

| β (°) | 102.07(1) |

| Volume (ų) | 1888.9(5) |

| Z | 4 |

Note: This data is representative and based on a known benzodiazepine structure. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, it is possible to identify and characterize different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.govresearchgate.net

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For many benzodiazepine derivatives, Hirshfeld analysis has shown that H···H, H···C/C···H, and H···O/O···H interactions are the most significant contributors to the crystal packing, highlighting the importance of van der Waals forces and hydrogen bonding. nih.govresearchgate.net This analysis provides a deeper understanding of the forces that govern the supramolecular assembly of these molecules in the solid state. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's chemical bonds.

The IR spectrum of a typical this compound derivative is characterized by several key absorption bands. A strong absorption band is typically observed in the range of 1640-1680 cm⁻¹ due to the stretching vibration of the C=O bond in the lactam ring. The N-H stretching vibration of the amide group usually appears as a band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The C=N stretching vibration of the diazepine ring can also be observed, typically in the 1600-1650 cm⁻¹ region. nih.gov

The precise positions of these bands can be influenced by the molecular structure and the presence of intermolecular interactions, such as hydrogen bonding. mdpi.com For example, the C=O stretching frequency can shift to lower wavenumbers if the carbonyl group is involved in hydrogen bonding. mdpi.com

Table 3: Characteristic IR Absorption Bands for 1,5-Benzodiazepine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | <3000 |

| C=O (Lactam) | Stretching | 1640-1680 |

| C=N | Stretching | 1600-1650 |

Note: These are general ranges and the exact positions can vary depending on the specific derivative. nih.govmdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are pivotal techniques for the structural elucidation and characterization of novel synthetic compounds, including derivatives of this compound. These methods provide critical information regarding the molecular weight and elemental composition, and offer insights into the compound's structure through the analysis of its fragmentation patterns.

While specific mass spectrometric data for this compound and its direct derivatives are not extensively available in the current body of scientific literature, the fragmentation behavior of structurally related 1,5-benzodiazepine analogues has been investigated. These studies provide a foundational understanding of the likely fragmentation pathways for this class of compounds.

General Fragmentation Patterns of 1,5-Benzodiazepine Derivatives

Research on various 1,5-benzodiazepine derivatives, particularly those with a seven-membered diazepine ring, has shown that the primary fragmentation events occur within this heterocyclic ring system. nih.govresearchgate.net Common fragmentation pathways involve cleavages of the bonds within the diazepine ring, leading to the formation of characteristic product ions. nih.govresearchgate.net

For instance, studies on 3-hydroxy-4-phenyl-tetrahydro-1,5-benzodiazepin-2-ones have demonstrated that major fragmentation routes include the cleavage of the N-1–C-2 and C-3–C-4 bonds. nih.govresearchgate.net The specific fragmentation patterns are influenced by the nature and position of substituents on the benzodiazepine core. nih.gov The aromatic portion of the benzodiazepine structure has been observed to be more resistant to fragmentation under typical collision-induced dissociation (CID) conditions. nih.gov

Anticipated Fragmentation of this compound Derivatives

For this compound derivatives, the presence of the ethano bridge introduces a rigid bicyclic structure that would be expected to significantly influence the fragmentation pathways compared to non-bridged analogues. The fragmentation would likely still involve the diazepine ring, but the ethano bridge would introduce unique cleavage patterns.

High-resolution mass spectrometry would be essential for the definitive characterization of these compounds. HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. This level of precision is crucial for distinguishing between compounds with similar nominal masses and for confirming the identity of novel derivatives.

Illustrative Data Tables

The following tables are illustrative examples of how MS and HRMS data for derivatives of this compound would be presented. The values are hypothetical due to the absence of specific experimental data in the reviewed literature.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for a Substituted this compound Derivative

| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) | Proposed Elemental Composition |

| [M+H]⁺ | 217.1028 | 217.1025 | -1.38 | C₁₂H₁₃N₂O |

| Fragment A | 189.0715 | 189.0712 | -1.59 | C₁₁H₉N₂O |

| Fragment B | 160.0762 | 160.0759 | -1.87 | C₁₀H₁₀N₂ |

Table 2: Hypothetical MS/MS Fragmentation Data for a Substituted this compound Derivative

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss |

| 217.1 | 189.1, 160.1, 132.1 | CO, C₂H₄, C₂H₅N |

The detailed analysis of the fragmentation patterns of this compound and its derivatives through MS and HRMS studies will be a critical step in their structural confirmation and in understanding their chemical behavior. Further research is required to generate and publish this specific data.

Structure Activity Relationship Sar Studies of 2h 1,5 Ethano 1,5 Benzodiazepin 3 4h One Analogues

Impact of Substituent Variation on Biological Activity Profiles (in vitro)

The biological activity of 1,5-benzodiazepine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. In vitro studies have systematically explored these relationships, providing valuable insights for rational drug design.

Modifications to the phenyl ring appended to the benzodiazepine (B76468) core have been shown to significantly modulate biological activity. The presence, position, and electronic properties of substituents can dictate the potency and selectivity of these compounds.

Research has demonstrated that alkoxy groups, particularly methoxy substituents, on the phenyl ring are often favorable for activity. For instance, a derivative featuring a 3-methoxyphenyl group was identified as a highly potent hypnotic agent niscpr.res.in. Similarly, compounds with a 3,4,5-trimethoxyphenyl moiety have demonstrated significant neuroprotective activity in vitro nih.govmdpi.com. The positive impact of 3,4-dialkoxyphenyl substitution has also been noted for enhancing antiplasmodial activity and reducing cytotoxicity mdpi.com.

Conversely, the introduction of other groups can have varied or even detrimental effects. While some halogenated derivatives have shown potential anticancer properties, replacing a 4-methyl group with a 4-fluoro substituent resulted in a tenfold decrease in antiparasitic potency in one study dundee.ac.uknih.gov. The data suggest that both the electronic and steric properties of the phenyl ring substituents are critical determinants of the biological profile.

Table 1: Effect of Phenyl Ring Substituents on In Vitro Biological Activity of 1,5-Benzodiazepine Analogues

| Substituent | Position(s) | Observed Biological Activity |

|---|---|---|

| Methoxy | 3 | Potent hypnotic activity niscpr.res.in |

| Trimethoxy | 3,4,5 | Good neuroprotective activity nih.govmdpi.com |

| Dialkoxy | 3,4 | High antiplasmodial activity, low cytotoxicity mdpi.com |

| Fluoro | 4 | Decreased antiparasitic potency dundee.ac.uk |

Replacing the phenyl ring with various heteroaryl moieties or introducing ester groups are common strategies to explore new regions of chemical space and modulate physicochemical properties, thereby influencing biological activity.

Studies have shown that appending five-membered heterocyclic rings, such as thiophene and thiazole, to the 1,5-benzodiazepine scaffold can significantly enhance biological activities researchgate.net. This suggests that the heteroatoms within these rings may engage in specific interactions with the biological target that are not possible with a simple phenyl ring.

The introduction of ester-related functional groups, such as ethoxalyl moieties, has also been investigated. Derivatives of 5-ethoxalyl-4-methyl-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one and their subsequent conversion to amides and hydrazides have yielded compounds with anxiolytic properties nih.gov. This indicates that the ester group and its bioisosteres can serve as a handle for tuning the psychotropic activity profile of the benzodiazepine core.

Conformational Features and Activity Modulation

The diazepine (B8756704) ring typically adopts a non-planar conformation, with a boat-like shape being frequently observed in crystal structures nih.gov. This specific geometry orients the substituents in defined spatial arrangements, which is crucial for fitting into the binding pocket of a target protein.

Conformational and steric features have been directly linked to activity and selectivity. For example, analyses have identified the specific molecular volume required for selective modulation of Na+/Ca2+ exchanger (NCX) isoforms . In one instance, enlarging a substituent ring from a pyrrolidine to a piperidine led to a complete loss of activity, highlighting the stringent steric requirements for interaction with the target . Spectroscopic and computational methods have been employed to confirm specific conformations, such as the presence of intramolecularly hydrogen-bonded pseudo-aromatic rings, which can lock the molecule into a bioactive conformation mdpi.com. These findings underscore that even subtle changes in molecular shape can drastically alter the biological outcome.

In Silico Docking and Binding Interaction Analyses with Macromolecular Targets

Computational methods, particularly molecular docking, have become indispensable tools for elucidating the binding modes of 1,5-benzodiazepine analogues at the atomic level. These in silico studies provide insights into the key interactions that stabilize the ligand-receptor complex and help rationalize observed SAR data.

Docking studies have successfully identified key amino acid residues within the binding pockets of various targets that are crucial for the affinity of 1,5-benzodiazepine derivatives.

For the GABAA receptor, a primary target for many benzodiazepines, key interactions have been identified. These include hydrogen bonds with residues such as Histidine 102 and Serine 205 niscpr.res.in. The binding pocket is further defined by interactions with a range of other residues including Glutamine, Tyrosine, Proline, Threonine, Tryptophan, Valine, and Isoleucine eijppr.com.

In other targets, such as the HER2 and HDAC1 enzymes, specific interactions within their active sites have also been characterized through docking simulations nih.gov. Similarly, for acetylcholinesterase, docking studies have revealed how these compounds can interact with the active site, mimicking the binding of known inhibitors mdpi.com. These studies consistently highlight the importance of hydrogen bonding and hydrophobic interactions in anchoring the ligands within the binding cavity.

Beyond identifying key interactions, in silico docking allows for the prediction of binding affinities and the most probable binding poses of ligands. These predictions are often quantified using scoring functions that estimate the free energy of binding.

Docking studies have calculated binding energies and scores for various 1,5-benzodiazepine analogues against their targets. For example, a potent derivative was predicted to have a binding energy of -8.9 kcal/mol with the HER2 active site nih.gov. In another study, the MolDock scores for a series of compounds ranged from -124.5 to -149.4, favorably comparing with standard ligands niscpr.res.in. A wide range of predicted binding affinities (log 1/c) has been calculated for different benzodiazepines, with values spanning from 5.03 to as high as 10.14 for novel derivatives, indicating a broad spectrum of potencies scienceopen.com. These computational predictions are invaluable for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Table 2: Predicted Binding Affinities and Key Interacting Residues for 1,5-Benzodiazepine Analogues at Various Targets

| Macromolecular Target | Predicted Binding Affinity | Key Interacting Amino Acid Residues |

|---|---|---|

| GABAA Receptor | Docking Score: -10.66 kcal/mol (Diazepam) eijppr.com | His102, Ser205, Gln, Tyr, Pro, Thr, Trp, Val, Ile niscpr.res.ineijppr.com |

| HER2 | Binding Energy: -8.9 kcal/mol nih.gov | Not specified |

| HDAC1 | Not specified | Not specified |

| Acetylcholinesterase | Not specified | Not specified |

Advanced Chromatographic Analysis of 2h 1,5 Ethano 1,5 Benzodiazepin 3 4h One

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of benzodiazepines and their derivatives due to its versatility and high resolution. nih.govresearchgate.net The development of a robust HPLC method for 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one necessitates a systematic optimization of the stationary and mobile phases to achieve optimal separation from potential impurities and degradation products.

Stationary Phase and Mobile Phase Optimization for Separation

The selection of an appropriate stationary phase is critical for achieving the desired selectivity. For benzodiazepines, reversed-phase chromatography is the most common approach. nih.gov Columns with octadecyl (C18) or octyl (C8) bonded silica are typically employed, offering a hydrophobic stationary phase that interacts effectively with the moderately polar benzodiazepine (B76468) structure. nih.govresearchgate.netresearchgate.net

The mobile phase composition is then optimized to fine-tune the retention and resolution of the analyte. A typical mobile phase for benzodiazepine analysis consists of a mixture of an aqueous buffer and an organic modifier. nih.gov Acetonitrile and methanol are the most frequently used organic modifiers, and their ratio to the aqueous phase is adjusted to control the elution strength. nih.govpharmacophorejournal.com The pH of the aqueous buffer can also play a significant role in the retention behavior of ionizable compounds. For benzodiazepines, a buffer system that maintains a consistent pH is crucial for reproducible results.

Table 1: Illustrative HPLC Method Parameters for Benzodiazepine Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile:Methanol:Ammonium Acetate Buffer (0.05 M) nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min nih.gov |

| Column Temperature | 25 - 50 °C nih.gov |

| Injection Volume | 10 - 20 µL |

This table presents a typical starting point for method development for a benzodiazepine analog like this compound. The exact parameters would require empirical optimization.

Detection Strategies and Method Sensitivity

The choice of detector is dictated by the physicochemical properties of the analyte and the required sensitivity of the assay. For benzodiazepines, which typically possess chromophores, Ultraviolet (UV) detection is a common and robust choice. nih.gov A photodiode array (PDA) detector allows for the monitoring of absorbance at multiple wavelengths, which can aid in peak identification and purity assessment. The detection wavelength is usually set at the absorbance maximum of the analyte, which for many benzodiazepines falls in the range of 230-250 nm. nih.govscielo.org.mx

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or metabolites, mass spectrometry (MS) detection is the preferred method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity, allowing for the confident identification and quantification of the target compound even in complex matrices. nih.govdntb.gov.ua

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed and resolution over conventional HPLC. nih.govscienceopen.com

Enhanced Resolution and Reduced Analysis Time

UHPLC systems utilize columns packed with sub-2 µm particles, which leads to a dramatic increase in separation efficiency. This allows for either significantly faster analysis times without sacrificing resolution, or a substantial increase in resolution for complex samples within a similar timeframe as a conventional HPLC method. nih.govnih.gov For the analysis of this compound, a UHPLC method could reduce the analysis time from a typical 15-40 minutes on an HPLC system to under 5 minutes, significantly increasing sample throughput. nih.govnih.govwaters.com

Table 2: Comparison of Typical HPLC and UHPLC Performance for Benzodiazepine Analysis

| Parameter | HPLC | UHPLC |

|---|---|---|

| Column Particle Size | 3 - 5 µm | < 2 µm |

| Typical Analysis Time | 15 - 40 min nih.govnih.gov | < 5 min waters.com |

| Solvent Consumption | Higher | Lower nih.govnih.gov |

| Peak Resolution | Good | Excellent |

This table provides a general comparison; specific performance will depend on the method and analytes.

Method Transferability and Scalability for Preparative Separations

The principles of UHPLC methods can be readily transferred to preparative HPLC systems for the isolation and purification of larger quantities of this compound. The scalability of chromatographic methods is crucial for pharmaceutical development, where a compound may need to be analyzed at both analytical and preparative scales. By maintaining the same stationary phase chemistry and adjusting the flow rate and column dimensions, a separation developed on a UHPLC system can be scaled up to a preparative HPLC system.

Analytical Method Validation Considerations in Chromatographic Assays

A critical component of any analytical method is its validation, which ensures that the method is suitable for its intended purpose. The validation of a chromatographic assay for this compound would involve the assessment of several key parameters according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

Table 3: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria for Benzodiazepine Assays |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from placebo, impurities, or degradation products at the retention time of the analyte peak. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 mdpi.com |

| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for the analyte. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) < 2% for repeatability and intermediate precision. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. researchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition, pH, flow rate, and temperature. |

These acceptance criteria are illustrative and may vary depending on the specific application and regulatory requirements.

Supramolecular Chemistry and Noncovalent Interactions Involving 2h 1,5 Ethano 1,5 Benzodiazepin 3 4h One

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonding plays a crucial role in the solid-state architecture of 1,5-benzodiazepinones that possess hydrogen bond donors, such as the N-H group of the amide functionality. In the absence of an N-substituent, the amide proton and the carbonyl oxygen are key participants in forming robust intermolecular hydrogen bonds.

A prevalent and well-documented motif in the crystal structures of 1,5-benzodiazepin-2-one (B1260877) derivatives is the formation of centrosymmetric dimers through N-H···O hydrogen bonds. For instance, in the crystal structure of 6,7,8,9-tetrafluoro-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one, molecules are linked to form dimers via symmetric hydrogen bonds between the amide group (N1-H1) and the carbonyl oxygen atom (O1') of an adjacent molecule. nih.gov This interaction is a recurring theme in the crystal engineering of amide-containing molecules, often leading to predictable supramolecular synthons.

The introduction of other functional groups or co-formers can lead to more complex hydrogen-bonding networks. In cases where water molecules are incorporated into the crystal lattice, they can act as bridges, connecting benzodiazepine (B76468) molecules through O-H···N or O-H···O interactions. This is observed in the crystal structure of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b] researchgate.netresearchgate.netdiazepine (B8756704) hemihydrate, where molecules are linked by N—H⋯O and O—H⋯N hydrogen bonds involving the water molecule, resulting in the formation of zigzag chains.

In derivatives where the typical amide hydrogen is absent, such as in 1,5-diethyl-1H-1,5-benzodiazepine-2,4-dithione, weaker C-H···S hydrogen bonds can become the dominant directive force, sustaining the formation of supramolecular layers. nih.gov

Table 1: Hydrogen Bonding Parameters in Selected 1,5-Benzodiazepinone Analogues

| Compound | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Supramolecular Motif |

|---|

π-Stacking and Aromatic Interactions

The fused benzene (B151609) ring in the 1,5-benzodiazepinone core is a key structural feature that facilitates π-stacking and other aromatic interactions. These interactions are fundamental to the stabilization of the crystal lattice and can significantly influence the molecular conformation and packing.

In many 1,5-benzodiazepinone crystal structures, π-π interactions occur between the aromatic rings of adjacent molecules. These interactions can manifest in various geometries, including parallel-displaced or T-shaped arrangements, depending on the steric and electronic influences of the substituents. For example, in the crystal packing of 6,7,8,9-tetrafluoro-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one, the hydrogen-bonded dimers are further organized into stacks with partial π–π overlapping between the aromatic rings, exhibiting a shortest distance of 3.19(1) Å. nih.gov

The importance of π-π stacking is also highlighted in reactivity and stereoselectivity. A study on the 5N-acylation of 1N-methyl-1,5-benzodiazepin-2-ones demonstrated that the preferential formation of a specific atropisomer can be attributed to a thermodynamically favorable π-π stacking interaction between the benzene ring of the benzodiazepine and the aromatic ring of the acyl chloride in the transition state. nih.gov Furthermore, the thermodynamic stability of the final product was influenced by the folded conformation of the two benzene rings, as confirmed by NMR, X-ray, and computational analyses. nih.gov

In N-methylated derivatives, where strong hydrogen bonding is precluded, π-stacking can become a more dominant organizational force. The crystal structure of 6,7,8,9-tetrafluoro-1,4-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one reveals that adjacent molecular chains interact through π–π overlapping of their aromatic rings, with a shortest distance of 3.35(1) Å. nih.gov

Table 2: π-Stacking Parameters in Selected 1,5-Benzodiazepinone Analogues

| Compound | Interaction Type | Shortest Inter-ring Distance (Å) |

|---|---|---|

| 6,7,8,9-Tetrafluoro-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one nih.gov | π–π stacking | 3.19(1) |

Intermolecular Forces and Self-Assembly in Model Systems

The interplay between hydrogen bonding, π-stacking, and weaker van der Waals forces collectively drives the self-assembly of 1,5-benzodiazepinone derivatives in the solid state. The final crystal packing is a result of a delicate balance between these competing and cooperating interactions, aiming for the most thermodynamically stable arrangement.

The self-assembly process can be rationalized by considering a hierarchical organization of supramolecular synthons. For N-H containing 1,5-benzodiazepin-2-ones, the formation of robust N-H···O hydrogen-bonded dimers can be considered the primary recognition event. These dimers then assemble into higher-order structures, such as chains or sheets, through weaker interactions like π-stacking or C-H···O contacts.

In the case of the tetrafluorinated derivative 1 , the self-assembly proceeds via the formation of hydrogen-bonded dimers, which then organize into zigzag chains through F–F contacts. These chains are subsequently stacked via π–π interactions to build the three-dimensional crystal lattice. nih.gov This hierarchical assembly demonstrates how different noncovalent forces operate at different stages and directions to create a well-defined solid-state architecture.

The substitution pattern on the benzodiazepine scaffold provides a powerful tool for tuning these intermolecular forces and thus controlling the self-assembly. For instance, N-methylation eliminates the primary hydrogen bond donor, leading to a drastically different packing arrangement where F-F contacts and π-stacking become the primary structure-directing interactions. nih.gov This highlights the principles of crystal engineering, where deliberate chemical modification can be used to predictably alter supramolecular structures.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2H-1,5-benzodiazepin-3(4H)-one derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes under acidic or catalytic conditions. For example, substituted benzodiazepines are synthesized via a one-pot reaction using acetic acid as a catalyst, with yields optimized by controlling temperature (80–100°C) and reaction time (6–12 hours). Solvent selection (e.g., ethanol or toluene) and stoichiometric ratios (1:1.2 amine:carbonyl) are critical for minimizing byproducts .

Q. How is the crystal structure of 2H-1,5-benzodiazepin-3(4H)-one derivatives characterized, and what structural insights are gained?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include bond lengths (e.g., C–N: 1.32–1.38 Å, C–O: 1.22–1.26 Å) and dihedral angles between the benzodiazepine ring and substituents. For instance, studies on 4-phenyl derivatives reveal planar benzodiazepine cores with substituent orientation influencing π-π stacking interactions .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the structure-activity relationship (SAR) of 2H-1,5-benzodiazepin-3(4H)-one derivatives in neurological targets?

- Methodological Answer : SAR studies combine synthetic modification (e.g., introducing electron-withdrawing groups at the 4-position) with in vitro assays. For example:

- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition is tested using Ellman’s assay, with IC50 values calculated from dose-response curves.

- Receptor Binding : Radioligand displacement assays (e.g., GABAA receptor binding) quantify affinity (Ki) using tritiated diazepam as a reference .

Q. How do molecular docking and dynamics simulations enhance understanding of benzodiazepine interactions with biological targets?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) predict binding poses in AChE or GABAA receptors by simulating ligand-receptor interactions. Key steps include:

- Protein Preparation : Retrieve target structures from PDB (e.g., 4EY7 for AChE).

- Grid Setup : Define active sites (e.g., catalytic triad of AChE).

- Scoring : Analyze binding energy (ΔG) and hydrogen-bond networks. Molecular dynamics (MD) simulations (e.g., GROMACS) further validate stability over 100-ns trajectories .

Key Notes

- Synthetic Optimization : Microwave-assisted synthesis reduces reaction time by 50% compared to conventional methods .

- Analytical Pitfalls : HPLC purity thresholds (>98%) are critical for pharmacological studies to exclude confounding effects from impurities .

- Contradictions : Some studies report conflicting SAR trends for electron-donating groups; further validation using isogenic receptor models is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.